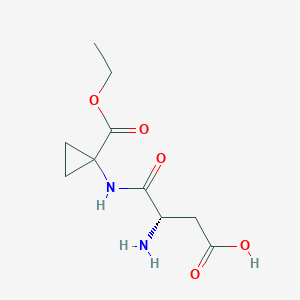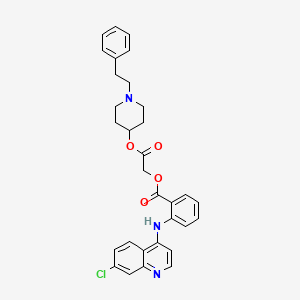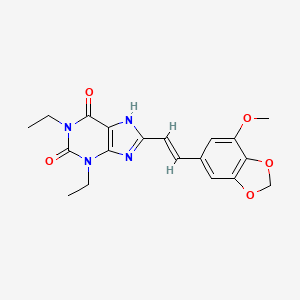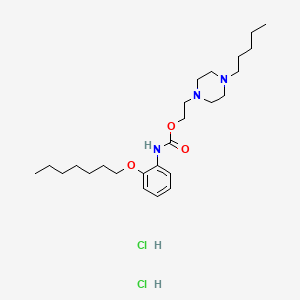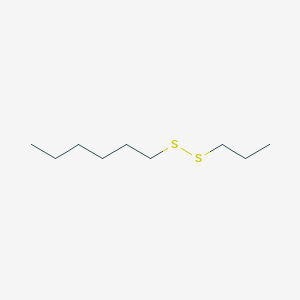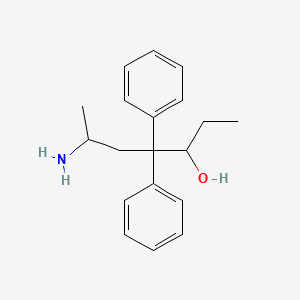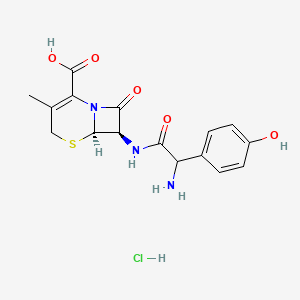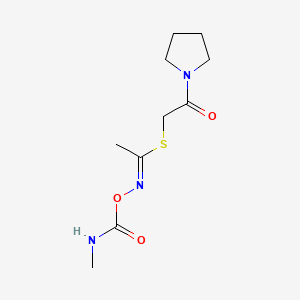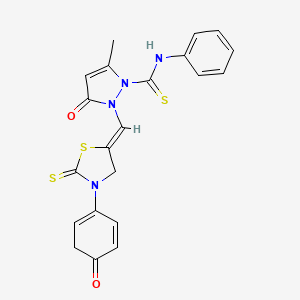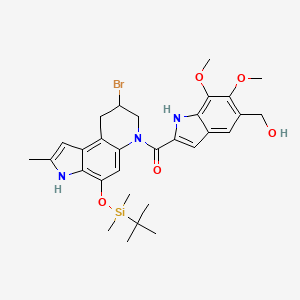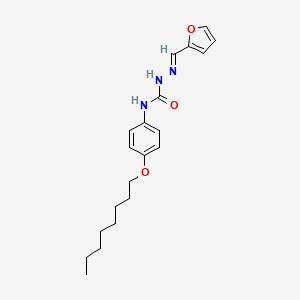
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in organic synthesis, agrochemistry, and drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of semicarbazides typically involves the use of N-substituted carbamoyl chlorides, which are derived from phosgene or triphosgene. These reagents are effective but pose handling challenges due to their toxicity. Alternatively, ethyl, phenyl, or p-nitrophenyl carbamates synthesized from corresponding carbonates or chloroformates provide a safer and more convenient approach .
Analyse Chemischer Reaktionen
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semicarbazide: A simpler analog without the furfurylidene and p-octyloxyphenyl groups.
Semicarbazone: A related compound with a different functional group.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness
The presence of the furfurylidene and p-octyloxyphenyl groups enhances its reactivity and biological activity compared to simpler semicarbazides .
Eigenschaften
CAS-Nummer |
119034-05-8 |
|---|---|
Molekularformel |
C20H27N3O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-octoxyphenyl)urea |
InChI |
InChI=1S/C20H27N3O3/c1-2-3-4-5-6-7-14-25-18-12-10-17(11-13-18)22-20(24)23-21-16-19-9-8-15-26-19/h8-13,15-16H,2-7,14H2,1H3,(H2,22,23,24)/b21-16+ |
InChI-Schlüssel |
FSJMAPZHHWWEOY-LTGZKZEYSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


